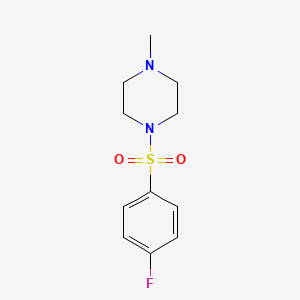

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Vue d'ensemble

Description

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-methyl group and a 4-fluorophenylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic substitution: Products may include azido or cyano derivatives.

Oxidation: The major product would be the corresponding carboxylic acid derivative.

Reduction: The major product would be the corresponding sulfide derivative.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances its reactivity, making it an attractive target for modifications that can lead to new therapeutic agents.

Key Applications:

- Anticancer Agents : The compound has been involved in the synthesis of piperazinylacetamides, which have shown promising anticancer activity with a half-maximal growth inhibitory concentration (GI50) of 4.36 µM . This highlights its potential role in developing new cancer therapies.

- Calcium Channel Blockers : Similar compounds in the diphenylpiperazine class have been classified as calcium antagonists, which are used clinically for treating migraines and other conditions . The structural similarities suggest that this compound may also exhibit similar pharmacological properties.

- Neuropsychiatric Disorders : Research indicates that derivatives of piperazine compounds can modulate trace amine-associated receptors (TAAR), potentially leading to new treatments for disorders like schizophrenia . This positions this compound as a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine core can significantly influence biological activity. For instance, fluorination at specific positions can enhance potency while reducing toxicity . This information is crucial for medicinal chemists aiming to optimize drug candidates derived from this compound.

Case Study 1: Anticancer Activity

A study focused on synthesizing piperazinylacetamides demonstrated the potential of this compound in developing anticancer drugs. The synthesized compounds were evaluated for their growth inhibitory effects on various cancer cell lines, with promising results indicating its effectiveness against certain types of tumors .

Case Study 2: Neuropharmacological Effects

Another investigation into piperazine derivatives revealed their ability to activate TAARs, suggesting potential applications in treating mood disorders and anxiety . The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy.

Mécanisme D'action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((4-Methylphenyl)sulfonyl)-4-methylpiperazine

- 1-((4-Chlorophenyl)sulfonyl)-4-methylpiperazine

- 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine

Uniqueness

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Activité Biologique

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine core substituted with a sulfonyl group and a fluorophenyl moiety. This structure contributes to its pharmacological properties, as the piperazine ring is known for its ability to interact with various biological targets.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Acetylcholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmission in the central nervous system. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : The compound has demonstrated antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, which are essential for bacterial growth and replication .

- Anticancer Potential : Research indicates that this compound may also exhibit anticancer properties by inhibiting specific cancer cell lines. The sulfonamide functionality is linked to various anticancer mechanisms, including the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis of piperazine derivatives, compounds similar to this compound were tested for their AChE inhibitory activity. Some derivatives showed significant inhibition compared to standard drugs like neostigmine, suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of the compound against clinical isolates. The results indicated moderate to strong activity against Salmonella typhi, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to existing antibiotics .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGBFQDACFDOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354286 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125926-53-6 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.